molecular formula C9H13ClFNO B1487974 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride CAS No. 389-30-0

2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride

Cat. No. B1487974
CAS RN: 389-30-0
M. Wt: 205.66 g/mol
InChI Key: KKCNGIOEFRCCSM-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride” can be represented by the InChI code 1S/C9H12FN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H . This indicates the presence of a fluorophenyl group attached to a propanol backbone, with an additional amino group and a hydrochloride moiety.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.66 . It is a solid substance stored under inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Pharmaceutical Research and Drug Design

2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride and its derivatives play a significant role in pharmaceutical research, particularly in the synthesis of new drugs. For example, 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, was initially developed for medical purposes, highlighting the potential of such compounds in creating new therapeutic agents. In this context, methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are developed to detect these compounds in biological samples, indicating their relevance in pharmacokinetics and clinical research (Grumann et al., 2019).

Synthesis of Beta-Adrenoceptor Blocking Agents

Compounds similar to 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride have been investigated for their potential as beta-adrenoceptor blocking agents. For instance, a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are structurally related, have been synthesized and assessed for their affinity to beta-1 and beta-2 adrenoceptors, demonstrating the utility of these compounds in cardiovascular medicine (Rzeszotarski et al., 1979).

Development of Chiral Alcohols for Catalysis

The research in chiral alcohols like 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride extends to the field of catalysis. For instance, a chiral amino alcohol-based ligand was developed for the asymmetric alkynylation of chloral, leading to high yields of chiral trichloromethyl propargyl alcohols. These findings are significant in the development of pharmaceutical building blocks, illustrating the compound's role in synthetic organic chemistry (Jiang & Si, 2004).

Exploration in Material Science and Corrosion Inhibition

In material science, derivatives of 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. Such studies indicate the potential of these compounds in industrial applications, especially in corrosion prevention (Gao, Liang, & Wang, 2007).

Safety And Hazards

The safety data sheet for a similar compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

2-amino-1-(2-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-4-2-3-5-8(7)10;/h2-6,9,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCNGIOEFRCCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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